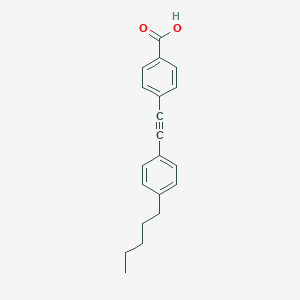

4-((4-Pentylphenyl)ethynyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-Pentylphenyl)ethynyl)benzoic acid is an organic compound with the molecular formula C20H20O2 It is characterized by the presence of a benzoic acid moiety substituted with a pentylphenyl group through an ethynyl linkage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Pentylphenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

4-((4-Pentylphenyl)ethynyl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkanes or alkenes. Substitution reactions can introduce various functional groups onto the phenyl rings.

科学的研究の応用

Liquid Crystals

4-((4-Pentylphenyl)ethynyl)benzoic acid is primarily used in the development of liquid crystal displays (LCDs). Its ability to form stable liquid crystal phases makes it suitable for applications in:

- Display Technology : Used in LCDs for televisions, monitors, and smartphones due to its favorable electro-optical properties.

- Optical Devices : Employed in tunable optical filters and waveguides, enhancing the performance of photonic devices.

Photocatalysis

Recent studies have indicated that this compound can act as a photocatalyst under visible light conditions. Its application includes:

- Organic Synthesis : Facilitating reactions such as C-C bond formation and functional group modifications through photoredox catalysis.

- Environmental Remediation : Utilized in the degradation of pollutants under light irradiation, showcasing its potential in green chemistry.

Polymer Science

The compound is also explored for its role in creating advanced materials:

- Polymer Blends : It is incorporated into polymer matrices to enhance thermal and mechanical properties.

- Nanocomposites : Used as a modifier in nanocomposite materials to improve their functionality and stability.

Anticancer Research

Preliminary investigations suggest that this compound exhibits anticancer properties:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.

- Case Studies :

- In vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Properties

Research indicates potential anti-inflammatory effects:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and reduce oxidative stress.

- Applications : It could be developed into therapeutic agents for treating inflammatory diseases such as arthritis.

Summary of Key Studies on Anticancer Activity

| Study | Findings |

|---|---|

| Su et al. (2024) | Induced apoptosis in ovarian cancer cells through caspase activation; potential for chemotherapeutic use. |

| Hong et al. (2024) | Demonstrated significant anti-inflammatory activity by inhibiting NO production in RAW264.7 cells. |

| Zhang et al. (2023) | Evaluated the cytotoxic effects on breast cancer cell lines; showed inhibition of cell proliferation at concentrations above 50 µM. |

作用機序

The mechanism of action of 4-((4-Pentylphenyl)ethynyl)benzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid moiety can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 4-((4-Ethylphenyl)ethynyl)benzoic acid

- 4-((4-Butylphenyl)ethynyl)benzoic acid

- 4-((4-Hexylphenyl)ethynyl)benzoic acid

Uniqueness

4-((4-Pentylphenyl)ethynyl)benzoic acid is unique due to its specific pentyl substitution, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .

生物活性

4-((4-Pentylphenyl)ethynyl)benzoic acid, also known as a benzoic acid derivative, has garnered attention in scientific research due to its potential biological activities. This compound is structurally characterized by a phenyl group attached to an ethynyl group, which enhances its chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C19H22O2. The structure features a benzoic acid moiety with a pentylphenyl ethynyl substituent, contributing to its unique properties. The presence of the ethynyl group is known to influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert effects through:

- Modulation of Plant Hormones : Similar compounds have been shown to affect plant growth regulators, potentially altering physiological responses in plants.

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Inhibition of Seed Germination : Studies on related compounds have demonstrated their ability to suppress germination in various plant species by affecting hormone levels and reactive oxygen species (ROS) generation.

Biological Activity Data

Case Studies

-

Allelochemical Activity in Plants :

A study highlighted the use of this compound as a potential allelochemical, inhibiting seed germination in tomato plants at concentrations as low as 0.5 μM. This effect was linked to decreased gibberellin (GA1) levels and reduced ROS generation, indicating a mechanism that could be exploited for agricultural applications such as chemical pruning . -

Toxicity Assessment :

Acute toxicity tests conducted on silkworms revealed that the compound posed a low risk of toxicity, suggesting its safety for potential use in agricultural settings . Furthermore, residue analysis indicated minimal accumulation in plant tissues post-application.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of benzoic acid compounds, including this compound. These investigations have aimed to elucidate structure-activity relationships (SAR), revealing that modifications to the substituents can significantly impact biological activity.

Comparative Analysis

A comparative analysis with other benzoic acid derivatives shows that while many exhibit similar inhibitory effects on plant growth, the specific structural features of this compound may confer enhanced potency or selectivity:

| Compound | Inhibitory Concentration | Target Organism |

|---|---|---|

| This compound | 0.5 μM | Tomato |

| 4-(2-Phenylethynyl)-benzoic acid | 1 μM | Various cereals |

特性

IUPAC Name |

4-[2-(4-pentylphenyl)ethynyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O2/c1-2-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(15-13-18)20(21)22/h6-9,12-15H,2-5H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVMCIKQNOCQHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。